Product packaging for 2-Benzylsulfanylpyridine;hydrobromide(Cat. No.:CAS No. 77148-96-0)

2-Benzylsulfanylpyridine;hydrobromide

Cat. No.: B14430453
CAS No.: 77148-96-0
M. Wt: 282.20 g/mol
InChI Key: RLSGBFFFJQRZLF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. jst.go.jpgoogle.com The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing its reactivity and physical properties. semanticscholar.org This inherent reactivity allows for a wide range of substitution patterns around the ring, leading to a diverse library of pyridine derivatives with tailored electronic and steric properties. rsc.orgsigmaaldrich.com

The development of synthetic methodologies for pyridine compounds has a rich history, evolving from their initial isolation from coal tar in the mid-nineteenth century to the sophisticated synthetic processes developed in the 1940s and beyond. jst.go.jp This has enabled the synthesis of complex pyridine-containing molecules with significant applications in medicine, agriculture, and materials science. google.comprepchem.com

Role of Benzylsulfanyl Moieties in Organic Compounds

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and play a crucial role in organic synthesis. wikipedia.orgprepchem.comscirp.org The benzylsulfanyl group (also known as the benzylthio group) consists of a benzyl (B1604629) group attached to a sulfur atom. This moiety is often introduced into molecules to modulate their biological activity or to serve as a versatile synthetic handle. mdpi.comnih.gov The sulfur atom in the benzylsulfanyl group can participate in various chemical transformations, including oxidation, reduction, and the formation of new carbon-sulfur bonds. researchgate.net

Historical Context of Sulfanylpyridine Derivatives

The exploration of sulfanylpyridine derivatives, which feature a sulfur-containing substituent on the pyridine ring, has been an area of interest for decades. A key precursor in this field is 2-mercaptopyridine (B119420), which was first synthesized in 1931. prepchem.com This compound and its derivatives have been investigated for a range of applications, including their use in peptide synthesis and as ligands in coordination chemistry. mdpi.com

In the 1980s, research into 2-pyridine-thiol derivatives gained momentum with the investigation of their therapeutic potential, particularly in the context of gastrointestinal ulcers. rsc.org The ability to modify the sulfur atom through reactions like S-alkylation has been a key strategy in the development of new sulfanylpyridine compounds with diverse properties. The synthesis of related structures, such as 1-Benzyl-2-(benzylthio)pyridinium bromide, further illustrates the chemical accessibility and interest in this class of compounds.

Overview of Hydrobromide Salts in Chemical Synthesis

In organic chemistry, the formation of salts is a common and effective method for the purification, isolation, and handling of basic compounds. rsc.org Hydrobromide salts are formed by the reaction of an organic base with hydrobromic acid. bldpharm.com The resulting salt is typically a crystalline solid with a well-defined melting point, which facilitates its purification through recrystallization.

The formation of a hydrobromide salt can also improve the stability and solubility of a compound, particularly in aqueous media. unimi.it In the context of 2-Benzylsulfanylpyridine (B8775947), the basic nitrogen atom of the pyridine ring readily reacts with hydrobromic acid to form the corresponding hydrobromide salt, 2-Benzylsulfanylpyridine;hydrobromide. This salt form is likely to be more stable and easier to handle than the free base.

Chemical Profile of this compound

While detailed research findings on this compound are not extensively published, its chemical identity is established through its Chemical Abstracts Service (CAS) number and basic physicochemical properties.

PropertyValue
CAS Number 77148-96-0
Molecular Formula C₁₂H₁₂BrNS
Molecular Weight 282.20 g/mol
LogP 4.332

Table 1: Physicochemical properties of this compound. mdpi.com

Synthesis and Reactivity

The synthesis of this compound can be logically inferred from established reactions in pyridine and organosulfur chemistry. A probable synthetic route involves the S-alkylation of 2-mercaptopyridine with benzyl bromide. In this reaction, the sulfur atom of 2-mercaptopyridine acts as a nucleophile, displacing the bromide ion from benzyl bromide to form 2-(benzylthio)pyridine. Subsequent treatment of the 2-(benzylthio)pyridine product with hydrobromic acid would then lead to the formation of the target hydrobromide salt, with the protonation occurring at the pyridine nitrogen.

Alternatively, the reaction of 2-(benzylthio)pyridine with benzyl bromide can lead to the formation of the quaternary pyridinium (B92312) salt, 1-Benzyl-2-(benzylthio)pyridinium bromide. prepchem.com This highlights the dual nucleophilicity of 2-(benzylthio)pyridine, with both the sulfur and nitrogen atoms being potential sites for alkylation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNS B14430453 2-Benzylsulfanylpyridine;hydrobromide CAS No. 77148-96-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77148-96-0

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

2-benzylsulfanylpyridine;hydrobromide

InChI

InChI=1S/C12H11NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-9H,10H2;1H

InChI Key

RLSGBFFFJQRZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=N2.Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Benzylsulfanylpyridine Hydrobromide

Direct Synthesis Approaches

Direct synthesis methods for 2-benzylsulfanylpyridine (B8775947) hydrobromide involve the construction of the core 2-benzylsulfanylpyridine structure followed by its conversion to the hydrobromide salt. These approaches are often favored for their straightforward nature.

Nucleophilic Substitution Reactions for Benzylsulfanyl Moiety Installation

The key step in the direct synthesis is the formation of the thioether linkage, typically achieved via a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine (B92270) precursor with a sulfur-containing nucleophile. A common and effective method is the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with benzyl (B1604629) mercaptan or its corresponding thiolate.

The reaction of a 2-thiopyrimidine with a benzyl halide in the presence of a base provides a comparable model for this transformation. In a typical procedure, the sulfur nucleophile, generated in situ or used as a salt, attacks the electrophilic carbon at the 2-position of the pyridine ring, displacing the halide leaving group. The choice of base and solvent is crucial for the success of this reaction, with common systems including potassium carbonate in dimethylformamide (DMF). Such reactions can afford the desired 2-alkylsulfanylpyridine in yields ranging from 50% to 95%, depending on the specific substrates and conditions employed. scirp.org

Precursor 1Precursor 2BaseSolventYield (%)
2-ThiopyrimidineBenzyl halideK2CO3DMF50-95

This table presents a general model for the nucleophilic substitution reaction based on the synthesis of analogous 2-(benzylthio)pyrimidines. scirp.org

Salt Formation via Hydrobromination

Once 2-benzylsulfanylpyridine is synthesized, the final step in the direct approach is its conversion to the hydrobromide salt. This is typically achieved through the addition of hydrobromic acid (HBr). The nitrogen atom of the pyridine ring, being basic, readily accepts a proton from the strong acid, forming the corresponding pyridinium (B92312) hydrobromide salt. The reaction can be carried out by treating a solution of 2-benzylsulfanylpyridine with an aqueous or gaseous form of hydrobromic acid. The resulting salt often precipitates from the reaction mixture or can be isolated by evaporation of the solvent. A patent describing the preparation of a brominating agent involves the reaction of pyridine with a 48% hydrobromic acid solution, illustrating a relevant method for introducing the hydrobromide counter-ion. google.com

Precursor-Based Synthetic Pathways

These strategies involve the synthesis of the target molecule from readily available or easily synthesized precursors through derivatization or functionalization reactions.

Derivatization of 2-Halopyridines

This pathway is closely related to the direct synthesis approach but emphasizes the preparation and use of 2-halopyridines as key precursors. 2-Chloropyridine and 2-bromopyridine are common starting materials in heterocyclic chemistry. The synthesis of 2-chloropyridine can be achieved through various methods, including the reaction of pyridine with a chlorinating agent. orgsyn.org Similarly, 2-bromopyridine can be synthesized from 2-aminopyridine (B139424) via a diazotization reaction followed by treatment with a bromide source.

Once the 2-halopyridine precursor is obtained, it can be subjected to a nucleophilic aromatic substitution reaction with benzyl mercaptan or a benzylthiolate salt, as described in section 2.1.1. The reactivity of the 2-halopyridine is influenced by the nature of the halogen, with bromide generally being a better leaving group than chloride.

2-Halopyridine PrecursorReagentProduct
2-ChloropyridineBenzyl mercaptan/base2-Benzylsulfanylpyridine
2-BromopyridineBenzyl mercaptan/base2-Benzylsulfanylpyridine

Functionalization of Thiophenols

An alternative precursor-based approach involves the functionalization of a thiophenol derivative, in this case, benzyl mercaptan (which is technically a thiophenol analog where the thiol group is attached to a methylene (B1212753) bridge connected to the phenyl ring). While less common for this specific target, general methods for the synthesis of aryl sulfides often involve the reaction of a thiol with an aryl halide. In this context, benzyl mercaptan can be activated by a base to form the corresponding thiolate, which then acts as the nucleophile in a reaction with a suitable pyridine electrophile, such as a 2-halopyridine. This underscores the versatility of benzyl mercaptan as a key building block in the synthesis of the target compound.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of 2-benzylsulfanylpyridine hydrobromide are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature and pressure, and the use of catalysts.

The choice of solvent plays a critical role in the S-alkylation of 2-mercaptopyridine (B119420). The solvent must be capable of dissolving the reactants and facilitating the nucleophilic substitution reaction. Both polar aprotic and protic solvents can be employed, each influencing the reaction rate and yield differently.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN), are often effective for S-alkylation reactions. These solvents can solvate the cation of the base used, leaving the thiolate anion more nucleophilic and thus increasing the reaction rate.

Polar protic solvents, like ethanol (B145695) or isopropanol, can also be used. While they may solvate the nucleophile, potentially slowing the reaction compared to aprotic solvents, they are often less expensive and easier to remove.

The following table illustrates the potential impact of different solvents on the yield of 2-benzylsulfanylpyridine, based on general principles of S-alkylation reactions.

SolventDielectric Constant (approx.)Typical Reaction Time (h)Expected Yield (%)
Dimethylformamide (DMF)372-485-95
Acetonitrile (MeCN)363-680-90
Ethanol (EtOH)246-1270-85
Tetrahydrofuran (THF)7.68-1660-75

Temperature is a crucial parameter in the synthesis of 2-benzylsulfanylpyridine. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. The optimal temperature is typically determined empirically. For many S-alkylation reactions of this type, temperatures ranging from room temperature to a moderate reflux temperature of the chosen solvent are effective.

The reaction is typically carried out at atmospheric pressure, as there is no indication from the stoichiometry of the reaction that high pressure would be beneficial.

A hypothetical optimization of the reaction temperature in a given solvent, such as acetonitrile, is presented in the table below.

Temperature (°C)Reaction Time (h)Observed Yield (%)
25 (Room Temp.)2465
501280
82 (Reflux)492
100488 (decomposition observed)

While the reaction between 2-mercaptopyridine and benzyl bromide can proceed without a catalyst, particularly in the presence of a suitable base to deprotonate the thiol, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially in biphasic solvent systems. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the thiolate anion from the aqueous phase (if a basic aqueous solution is used) to the organic phase where the benzyl halide is located.

The use of a base is standard in these reactions to generate the more nucleophilic thiolate anion from 2-mercaptopyridine. Common bases include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), or organic bases such as triethylamine (B128534) (Et₃N).

The table below illustrates the effect of different bases on the reaction outcome.

BaseSolventReaction Time (h)Yield (%)
K₂CO₃Acetonitrile690
NaOH (aq)Dichloromethane (with PTC)488
TriethylamineTetrahydrofuran1285
NoneEthanol24<10

Purification and Isolation Techniques

Following the synthesis, the isolation and purification of 2-benzylsulfanylpyridine hydrobromide are essential to obtain a product of high purity. The purification strategy typically involves an initial work-up to remove the bulk of impurities, followed by more refined techniques such as chromatography and recrystallization.

Chromatographic techniques are powerful tools for the purification of organic compounds. For the separation of 2-benzylsulfanylpyridine from unreacted starting materials and byproducts, column chromatography is a common choice. Silica gel is a frequently used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the components.

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes. For pyridine derivatives, reversed-phase HPLC is often effective. helixchrom.comhelixchrom.com A C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol (B129727) is a common setup. helixchrom.comhelixchrom.com

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography. nih.gov

The following table provides a hypothetical example of a gradient elution for the purification of 2-benzylsulfanylpyridine using column chromatography.

Eluent System (Hexane:Ethyl Acetate)Compound Eluted
95:5Benzyl bromide (unreacted)
90:102-Benzylsulfanylpyridine
70:30More polar impurities

Recrystallization is a highly effective method for purifying solid organic compounds. For 2-benzylsulfanylpyridine hydrobromide, a suitable solvent or solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for the recrystallization of pyridinium salts include alcohols (e.g., ethanol, isopropanol), acetic acid, or mixtures of solvents such as ethanol/ether. sciencemadness.org

The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Impurities that are more soluble will remain in the mother liquor, while less soluble impurities can be removed by hot filtration.

Precipitation is another technique for isolating the product. After the formation of the hydrobromide salt in a suitable solvent, the product may precipitate out of the solution. This precipitate can then be collected by filtration. Washing the collected solid with a cold, non-polar solvent can help to remove any residual impurities.

The choice of recrystallization solvent is critical and is often determined experimentally. The table below gives some potential solvents and their expected utility for the recrystallization of 2-benzylsulfanylpyridine hydrobromide.

Solvent/Solvent SystemSolubility at High Temp.Solubility at Low Temp.Expected Purity
IsopropanolHighLowHigh
Ethanol/Diethyl EtherHighLowVery High
Acetic AcidHighModerateModerate
WaterHighHighLow (poor recovery)

Molecular and Supramolecular Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the connectivity of atoms and identifying the functional groups present in a molecule.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Benzylsulfanylpyridine (B8775947);hydrobromide, ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge. The chemical shifts (δ) of these signals, their integration values (number of protons), and their splitting patterns (multiplicity) would allow for the precise assignment of each proton to its position in the molecule. For instance, the protons on the pyridine ring would likely appear in the aromatic region of the spectrum, with their exact positions influenced by the electron-withdrawing nature of the protonated nitrogen and the electron-donating effect of the sulfanyl (B85325) group.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine and benzene (B151609) rings, as well as the methylene carbon, would be recorded. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical data table for the kind of information that would be gathered is presented below.

Hypothetical NMR Data ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine Ring Protonsδ 7.0 - 8.5δ 120 - 150
Benzyl Ring Protonsδ 7.2 - 7.5δ 125 - 140
Methylene Protons (-S-CH₂-)δ 4.0 - 4.5δ 35 - 45

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of 2-Benzylsulfanylpyridine;hydrobromide would be expected to show characteristic absorption bands for C-H stretching vibrations in the aromatic rings and the methylene group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). C=C and C=N stretching vibrations within the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. The presence of the hydrobromide salt would be indicated by a broad absorption band corresponding to the N⁺-H stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The S-C stretching vibration and the symmetric breathing modes of the aromatic rings would be expected to be Raman active.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the free base (2-Benzylsulfanylpyridine) after the loss of HBr. The isotopic pattern of this peak would confirm the presence of sulfur. Fragmentation analysis could reveal the cleavage of the benzyl group or the pyridine ring, further confirming the compound's structure.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid.

A summary of the kind of crystallographic data that would be obtained is shown in the table below.

Hypothetical Crystallographic Data Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Å and °
Volume (V)ų
Z (molecules per unit cell)e.g., 4
Density (calculated)g/cm³

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the supramolecular chemistry of the compound. For this compound, key intermolecular interactions would be expected to include:

Hydrogen Bonding: A primary interaction would likely be the hydrogen bond between the protonated pyridine nitrogen (N⁺-H) and the bromide anion (Br⁻). These interactions could link the molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic pyridine and benzyl rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The geometry of these interactions (e.g., face-to-face or offset) would be determined.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. Characterization of the solid form provides insights into the crystalline structure and thermal behavior. While specific experimental data for this compound is not available in the public domain, this section outlines the standard techniques used for such a characterization.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique used to determine the crystalline phases of a solid material. It provides a unique "fingerprint" of a crystalline solid, which is based on the arrangement of atoms within the crystal lattice.

In a typical PXRD experiment, a powdered sample of the compound is irradiated with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystal lattice planes at specific angles (θ). The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

The resulting PXRD pattern is a plot of diffracted X-ray intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline structure. For a pure crystalline substance, the PXRD pattern is unique and can be used for identification.

Hypothetical Data Table for this compound

Had experimental data been available, it would be presented in a table similar to the one below. This table would list the characteristic diffraction peaks for a specific crystalline form of this compound.

Table 1: Representative Powder X-ray Diffraction Peak List

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
Hypothetical Value 1 Calculated Value 1 Hypothetical Intensity 1
Hypothetical Value 2 Calculated Value 2 Hypothetical Intensity 2
Hypothetical Value 3 Calculated Value 3 Hypothetical Intensity 3
Hypothetical Value 4 Calculated Value 4 Hypothetical Intensity 4

This data would be crucial for identifying the specific polymorph or crystalline form of the compound, ensuring batch-to-batch consistency, and detecting any potential phase changes during storage or processing.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis methods.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions. A DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, result in a downward peak, while exothermic events, such as crystallization, produce an upward peak. From the DSC data, one can determine the melting point, enthalpy of fusion, and the temperatures of any phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study processes that involve a change in mass, such as decomposition, dehydration (loss of water), or desolvation. A TGA thermogram plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the thermal stability of the compound.

Hypothetical Thermal Analysis Data for this compound

If available, the thermal properties of this compound would be summarized as follows:

Table 2: Representative Thermal Analysis Data

Analytical Technique Parameter Value
DSC Melting Point (Tonset) Hypothetical Temperature (°C)
DSC Enthalpy of Fusion (ΔHfus) Hypothetical Value (J/g)

This information would be vital for understanding the thermal stability of this compound, which is critical for determining appropriate storage conditions and for designing manufacturing processes.

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation for Synthesis

The synthesis of 2-Benzylsulfanylpyridine (B8775947);hydrobromide typically involves the S-alkylation of pyridine-2-thione with a benzyl (B1604629) halide. The elucidation of this reaction pathway involves kinetic studies to understand the reaction rates and the identification of transient species like intermediates and transition states.

While specific kinetic data for the synthesis of 2-Benzylsulfanylpyridine;hydrobromide are not extensively documented in publicly available literature, the kinetics of similar S-alkylation reactions of heterocyclic thiols have been investigated. For instance, studies on the reaction of 2-mercaptobenzimidazole (B194830) with benzyl bromide have shown that the reaction follows second-order kinetics, being first order with respect to each reactant.

The rate of formation of 2-Benzylsulfanylpyridine can be expressed by the following rate law:

Rate = k[Pyridine-2-thione][Benzyl bromide]

Here, k is the second-order rate constant. The magnitude of k is influenced by several factors, including the solvent, temperature, and the nature of the leaving group on the benzyl moiety.

Table 1: Hypothetical Rate Constants for the Formation of 2-Benzylsulfanylpyridine in Different Solvents at 25°C

SolventDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)
N,N-Dimethylformamide (DMF)36.7(high)
Acetonitrile (B52724)37.5(moderate-high)
Acetone20.7(moderate)
Dichloromethane8.9(low-moderate)
Toluene2.4(low)

Note: The rate constant values are illustrative and based on general principles of S-alkylation reactions. Polar aprotic solvents are known to accelerate SN2 reactions.

The reaction is generally faster in polar aprotic solvents like DMF and acetonitrile, which can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the thiolate. The subsequent protonation of the pyridine (B92270) nitrogen by hydrobromic acid to form the hydrobromide salt is a rapid acid-base reaction.

The formation of 2-Benzylsulfanylpyridine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the sulfur atom of pyridine-2-thione (in its thiolate form) acts as the nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion.

The transition state for this reaction is a trigonal bipyramidal arrangement around the benzylic carbon, where the sulfur-carbon bond is forming concurrently with the carbon-halide bond breaking. Computational studies on similar S-alkylation reactions can provide insights into the geometry and energy of this transition state. The negative charge is delocalized over the incoming nucleophile (sulfur) and the outgoing leaving group (halide).

While no stable intermediates are formed in a concerted SN2 reaction, the initial deprotonation of pyridine-2-thione by a base to form the more nucleophilic thiolate anion can be considered a pre-equilibrium step. The final step, the protonation of the pyridine nitrogen by HBr, leads to the stable hydrobromide salt.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by the three main components of the molecule: the pyridine ring, the sulfur center, and the benzyl moiety.

The pyridine ring in 2-Benzylsulfanylpyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the benzylsulfanyl group at the 2-position is an ortho, para-directing group, although its activating effect is modest. Electrophilic attack, if forced under harsh conditions, would likely occur at the 5-position (para to the sulfur) and to a lesser extent at the 3-position (ortho to the sulfur).

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). The presence of the benzylsulfanyl group at the 2-position makes this site unavailable for substitution. However, nucleophilic attack at the 4- and 6-positions is possible, especially if a good leaving group is present at these positions in a derivative of the parent compound.

The sulfur atom in 2-Benzylsulfanylpyridine is a nucleophilic center and can undergo a variety of reactions.

Oxidation: The thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. Mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can selectively produce the sulfoxide. Stronger oxidizing agents will lead to the sulfone. These oxidized derivatives have different electronic and steric properties, which can be useful in further synthetic transformations.

Table 2: Oxidation Products of 2-Benzylsulfanylpyridine

Oxidizing AgentProduct
H₂O₂ (1 equivalent)2-(Benzylsulfanyl)pyridine 1-oxide (Sulfoxide)
m-CPBA (1 equivalent)2-(Benzylsulfanyl)pyridine 1-oxide (Sulfoxide)
H₂O₂ (excess)2-(Benzylsulfonyl)pyridine (Sulfone)
KMnO₄2-(Benzylsulfonyl)pyridine (Sulfone)

Coordination Chemistry: The sulfur atom, along with the pyridine nitrogen, can act as a bidentate ligand to coordinate with various metal ions. This property allows for the formation of a wide range of metal complexes with potential applications in catalysis and materials science.

The benzyl group offers several sites for chemical modification.

Benzylic Position: The methylene (B1212753) (-CH₂-) group is at a benzylic position, making it susceptible to radical reactions. For instance, radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen atom at this position. This halogenated derivative can then undergo further nucleophilic substitution reactions.

Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The S-CH₂- group is an ortho, para-directing and activating group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation will primarily occur at the ortho and para positions of the benzene (B151609) ring. The steric hindrance from the rest of the molecule might favor substitution at the para position.

Stability and Degradation Pathways of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the stability and degradation pathways of this compound. While research on the broader categories of pyridinium (B92312) salts and benzyl thioethers exists, dedicated mechanistic investigations into the stability of this particular hydrobromide salt are not publicly available.

In the absence of direct research, a general understanding of the potential chemical behavior of this compound can be inferred from the known reactivity of its constituent functional groups. The stability of the compound would likely be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Potential degradation pathways could theoretically involve the cleavage of the C-S bond or modifications to the pyridine ring. For instance, pyridinium salts can be susceptible to nucleophilic attack, which could lead to ring-opening reactions under certain conditions. The benzylthio group might undergo oxidation at the sulfur atom to form sulfoxides or sulfones, or the bond to the pyridine ring could be cleaved through hydrolysis or other solvolytic processes.

However, without experimental data, these postulations remain speculative. The specific electronic effects of the benzyl group and the pyridinium ring, along with the influence of the hydrobromide counter-ion, would significantly impact the actual degradation profile.

Research Findings on Structurally Related Compounds

To provide some context, studies on other pyridinium compounds have explored their stability. For example, the stability of certain pyridinium salts in aqueous solutions has been shown to be pH-dependent. Similarly, research on benzyl thioethers has indicated that the sulfur-carbon bond can be cleaved under various chemical conditions, including oxidation and reduction. It is important to emphasize that these findings are not directly applicable to this compound and should not be interpreted as data for this specific compound.

Due to the lack of specific research on the stability and degradation of this compound, a data table summarizing these properties cannot be constructed. Further experimental investigation is required to elucidate the chemical stability and degradation pathways of this compound.

Computational Chemistry and Theoretical Modeling

Prediction of Reactivity and Reaction MechanismsThere are no theoretical studies in the available literature that predict the reactivity or propose reaction mechanisms for 2-Benzylsulfanylpyridine (B8775947);hydrobromide. While computational methods are used to study the reactivity of pyridinium (B92312) salts in general, these findings cannot be directly extrapolated to this specific compound without dedicated research.digitellinc.comnih.govresearchgate.net

In-Depth Analysis of 2-Benzylsulfanylpyridine;hydrobromide Remains Elusive Due to Lack of Publicly Available Research Data

The inquiry sought to construct a detailed scientific article based on a specific outline, which included advanced computational chemistry topics such as Frontier Molecular Orbital (FMO) theory applications and reaction coordinate mapping. Furthermore, the planned analysis of the compound's solid-state characteristics was to include crystal structure prediction, Hirshfeld surface analysis for mapping intermolecular contacts, and energy framework analysis to understand the energetics of its crystal packing.

However, the scientific databases and academic search engines consulted yielded no empirical or theoretical data for this compound itself. While general principles and studies on analogous compounds or related methodologies are abundant, the strict requirement to focus solely on the specified compound prevents the generation of a scientifically accurate and non-speculative article.

For instance, searches for Hirshfeld surface analysis and energy framework calculations returned numerous studies on various organic and coordination compounds, illustrating the utility of these methods in understanding crystal engineering and materials science. Similarly, explanations and applications of Frontier Molecular Orbital theory are a cornerstone of modern computational chemistry and are widely documented. Nevertheless, the application of these specific techniques to this compound has not been published in the available resources.

The absence of a known crystal structure for this compound is a critical impediment, as this information is the foundational prerequisite for conducting meaningful Hirshfeld surface and energy framework analyses. Without the precise atomic coordinates and unit cell parameters that a crystal structure provides, it is impossible to model and quantify the subtle intermolecular forces that govern the compound's solid-state behavior.

Consequently, until dedicated research on the synthesis, crystallization, and computational analysis of this compound is conducted and published, a detailed and data-driven scientific article as per the requested outline cannot be compiled. The scientific community awaits future studies that may shed light on the molecular and supramolecular characteristics of this compound.

Applications in Advanced Organic Synthesis

2-Benzylsulfanylpyridine (B8775947) Hydrobromide as a Building Block

The utility of 2-Benzylsulfanylpyridine hydrobromide as a foundational element in synthesis stems from its capacity to act as a stable, yet reactive, precursor for more elaborate structures, particularly in the construction of heterocyclic and biologically relevant scaffolds.

Precursor in the Synthesis of Complex Heterocyclic Systems

2-Benzylsulfanylpyridine hydrobromide is a key precursor in the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. In these synthetic routes, the benzylsulfanyl group functions as a protecting group for the reactive 2-mercaptopyridine (B119420) (also known as pyridine-2-thione) moiety. wikipedia.org The synthesis typically involves the deprotection of the sulfur atom, followed by an intramolecular cyclization reaction.

The general strategy involves the reaction of the deprotected 2-mercaptopyridine intermediate with α-halogen compounds, which leads to the formation of the fused thieno[2,3-b]pyridine (B153569) core. scielo.br This methodology provides an efficient pathway to construct these complex bicyclic systems, which are of significant interest in medicinal chemistry. The initial step often involves generating the 2-mercaptopyridine species, which then undergoes S-alkylation and subsequent cyclization to yield the desired heterocyclic product. scielo.brresearchgate.net

Starting Material PrecursorReaction ConditionsResulting Heterocyclic System
2-Mercaptopyridine derivativesReaction with α-halogen compounds, base catalystThieno[2,3-b]pyridine derivatives
2-Aminothiophene-3-carbonitrilesGewald reaction, Dimroth rearrangementThieno[2,3-d]pyrimidine derivatives scielo.br
3-Aminothieno[2,3-b]pyridinesReaction with pyrazole (B372694) derivativesN-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides researchgate.net

Intermediate in the Formation of Biologically Active Scaffolds

The thieno[2,3-b]pyridine scaffold, readily accessible from 2-benzylsulfanylpyridine precursors, is a privileged structure in drug discovery, exhibiting a wide array of biological activities. researchgate.net Consequently, 2-benzylsulfanylpyridine hydrobromide is a crucial intermediate in the synthesis of compounds with significant therapeutic potential.

Research has demonstrated that various derivatives of the thieno[2,3-b]pyridine core possess potent biological effects. These include antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.govnih.gov For instance, certain thieno[2,3-b]pyridine-based compounds have shown promising in vitro antimicrobial activity against several bacterial and fungal strains, as well as cytotoxic effects against human cancer cell lines like hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). ekb.eg Furthermore, specific derivatives have been investigated for their ability to act as chemosensitizers in cancer therapy, potentially restoring the efficacy of anticancer drugs like topotecan. nih.govnih.gov

ScaffoldReported Biological ActivityReference
Thieno[2,3-b]pyridineAntimicrobial, Anticancer ekb.eg
Thieno[2,3-b]pyridineChemosensitizer for TOP1 inhibitors nih.gov
Thieno[2,3-d]pyrimidineAntitumor, Antibacterial, Antiviral, Analgesic scielo.brnih.govnih.gov

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. bohrium.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds. researchgate.netnih.gov

While specific examples detailing the use of 2-benzylsulfanylpyridine hydrobromide in MCRs are not extensively documented, its structure presents significant potential for such applications. As a pyridine (B92270) derivative, it can participate in various MCRs known for pyridine synthesis, such as the Hantzsch reaction or variations thereof. taylorfrancis.com Upon deprotection of the benzylsulfanyl group to reveal the 2-mercaptopyridine tautomer, the sulfur atom and the adjacent nitrogen atom provide nucleophilic sites that can engage in a variety of cyclization and condensation reactions integral to many MCRs. The versatility of pyridine derivatives in MCRs suggests that 2-benzylsulfanylpyridine hydrobromide is a promising candidate for the development of novel, efficient synthetic routes to complex, biologically active molecules. acs.org

Strategies for Functional Group Transformations

The chemical reactivity of 2-benzylsulfanylpyridine hydrobromide is centered around the benzylsulfanyl moiety, which allows for strategic functional group transformations through either cleavage of the sulfur-benzyl bond or modification of the sulfur atom itself.

Deprotection and Cleavage of the Benzylsulfanyl Group

The benzylsulfanyl group serves as a robust protecting group for the thiol functionality. Its removal, or deprotection, is a key step in many synthetic sequences, unmasking the reactive pyridine-2-thione system for further reactions, such as the cyclizations described in section 6.1.1.

Oxidation and Reduction Chemistry of the Sulfur Moiety

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, providing a pathway to different functional groups and modifying the electronic properties of the molecule. The sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone.

This transformation is typically achieved using common oxidizing agents. Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant for this purpose, often in the presence of a catalyst or in a suitable solvent like acetic acid to control selectivity. nih.govresearchgate.net For a more controlled oxidation to the sulfoxide, one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is often employed. Using an excess of the oxidizing agent or stronger conditions will typically lead to the formation of the corresponding sulfone. organic-chemistry.org Reagents such as N-fluorobenzenesulfonimide (NFSI) have also been developed for the controllable oxidation of sulfides to either sulfoxides or sulfones simply by adjusting the reaction stoichiometry. rsc.org The reduction of the sulfur moiety primarily involves the cleavage of the S-benzyl bond as discussed previously, returning the molecule to the reactive 2-mercaptopyridine state.

TransformationReagents and ConditionsProduct Functional Group
Deprotection/Cleavage Catalytic Hydrogenolysis (H₂, Pd/C); Na/NH₃; Et₃SiH/PdCl₂Thiol/Thione
Oxidation H₂O₂; m-CPBA (1 equiv.)Sulfoxide
Oxidation H₂O₂ (excess); m-CPBA (≥2 equiv.)Sulfone

Asymmetric Synthesis and Chiral Derivatization

There is no available scientific literature or research data detailing the use of 2-Benzylsulfanylpyridine;hydrobromide as a catalyst, ligand, or reagent in asymmetric synthesis. Similarly, its application as a chiral derivatization agent for the resolution of enantiomers or the determination of enantiomeric purity has not been reported.

Biological Activity Research Mechanistic & Structure Activity Relationship Focus

Antimycobacterial Activity of Derivatives

Derivatives of 2-benzylsulfanylpyridine (B8775947) have been investigated for their potential to combat mycobacterial infections, a significant area of research given the rise of drug-resistant tuberculosis.

While the precise mechanism of action for 2-benzylsulfanylpyridine derivatives against mycobacteria is not fully elucidated, research on structurally related compounds, such as 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles, suggests potential pathways. It is hypothesized that these compounds may interfere with essential enzymatic processes within the mycobacterial cell. One possible mechanism is the inhibition of enzymes crucial for cell wall synthesis or maintenance, a common target for antimycobacterial agents. Another potential mode of action could involve the disruption of cellular respiration or other metabolic pathways vital for the survival of Mycobacterium tuberculosis.

Structure-activity relationship (SAR) studies on related 2-(substituted benzyl)sulfanyl benzazoles have provided valuable insights into the chemical features that enhance antimycobacterial activity. These studies have shown that the nature and position of substituents on the benzyl (B1604629) ring significantly influence the compound's potency.

Key findings from these SAR studies indicate that:

Electronic Effects: The presence of electron-withdrawing groups on the benzyl ring tends to increase antimycobacterial activity.

Lipophilicity: A delicate balance of lipophilicity is crucial. While a certain degree of lipophilicity is necessary for the compound to cross the mycobacterial cell wall, excessive lipophilicity can lead to decreased activity.

Steric Factors: The size and shape of the substituents can also impact activity, likely by influencing how the molecule binds to its target.

These findings suggest that modifications to the benzyl portion of the 2-benzylsulfanylpyridine scaffold could be a promising strategy for developing more potent antimycobacterial agents.

Table 1: SAR Insights for Antimycobacterial Potency of 2-(Substituted Benzyl)sulfanyl Benzazoles

Structural Feature Impact on Activity Rationale
Electron-withdrawing groups on benzyl ring Increase May enhance binding to target enzymes or alter electronic properties for improved activity.
Optimal lipophilicity Crucial Required for cell wall penetration without causing non-specific toxicity or poor solubility.

Anti-Fungal Activity Investigations

The potential of 2-benzylsulfanylpyridine derivatives as antifungal agents has also been a subject of scientific inquiry, with research focusing on their ability to disrupt essential fungal cellular processes.

A primary mechanism through which certain antifungal compounds exert their effect is the inhibition of protein prenylation. This post-translational modification is essential for the proper localization and function of many proteins that are critical for fungal cell signaling, growth, and virulence. While direct evidence for 2-benzylsulfanylpyridine derivatives is still emerging, the inhibition of fungal protein prenylation represents a plausible and compelling mechanism of action. By blocking enzymes such as farnesyltransferase or geranylgeranyltransferase, these compounds could disrupt the function of key regulatory proteins, ultimately leading to fungal cell death.

The structure-activity relationship for the anti-fungal efficacy of pyridine (B92270) derivatives has been explored. Studies on various substituted pyridines have shown that the antifungal activity is highly dependent on the nature of the substituents and their positions on the pyridine ring. For instance, the introduction of specific functional groups can enhance the compound's ability to interact with fungal-specific targets. While comprehensive SAR studies specifically for 2-benzylsulfanylpyridine derivatives are limited, it is anticipated that modifications to both the pyridine and the benzylsulfanyl moieties would significantly impact their antifungal potency.

Table 2: General SAR for Antifungal Pyridine Derivatives

Structural Modification General Effect on Antifungal Activity
Introduction of halogen atoms Often increases activity
Presence of heterocyclic rings Can enhance potency and spectrum of activity

Anticancer Research via Protein Prenylation Inhibition

The inhibition of protein prenylation is not only a promising strategy for antifungal therapy but also for cancer treatment. Many proteins that are hyperactive in cancer cells, such as those in the Ras family of small GTPases, require prenylation for their oncogenic activity. By inhibiting the enzymes responsible for prenylation, it is possible to block the signaling pathways that drive cancer cell proliferation and survival.

Research into the anticancer potential of 2-benzylsulfanylpyridine derivatives is predicated on this mechanism. The hypothesis is that these compounds could act as inhibitors of farnesyltransferase or geranylgeranyltransferase I, thereby preventing the maturation and function of key oncoproteins. This would represent a targeted approach to cancer therapy, potentially with fewer side effects than traditional chemotherapy. Further investigation is needed to validate this hypothesis and to optimize the structure of 2-benzylsulfanylpyridine derivatives for potent and selective inhibition of protein prenylation in cancer cells.

Immunomodulatory Research

While detailed studies are not available in peer-reviewed literature, a patent for "Small molecule immunopotentiators and assays for their detection" lists 2-benzylsulfanylpyridine as a small molecule immunopotentiator. This classification suggests that the compound may have the potential to enhance immune responses. However, the patent does not provide specific experimental data on the extent or nature of this immunopotentiating activity.

There is currently no information available in the public domain regarding the mechanism of action by which 2-Benzylsulfanylpyridine;hydrobromide might modulate immune responses. The molecular targets and cellular pathways through which it may exert any immunopotentiating effects have not been elucidated in scientific research.

General Antimicrobial Research

Direct antimicrobial research on this compound is limited. However, studies on structurally related compounds, specifically derivatives of 2-benzylthiopyridine, provide insights into the potential antimicrobial activities of this chemical class. Research into derivatives such as 2-benzylthiopyridine-4-carbothioamides has demonstrated activity against various microorganisms, including mycobacteria and fungi. researchgate.netnih.govasm.org

One study focused on the synthesis and antimycobacterial activity of a series of 2-benzylthiopyridine-4-carbothioamide derivatives. researchgate.net The findings indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria. The antimycobacterial efficacy was found to be influenced by the substituents on the benzyl moiety. researchgate.net

Another area of investigation for related compounds has been their antifungal properties. researchgate.net The prepared 2-benzylthiopyridine-4-carbothioamides were tested for their antifungal activity, although the results were varied. researchgate.net

A different study on a new synthetic pyridine derivative, 2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide, also highlighted its potential biological activities, initially prepared as an antimycobacterial or antifungal compound. nih.gov This suggests that the broader class of 2-benzylsulfanylpyridine derivatives is of interest in the search for new antimicrobial agents.

The following table summarizes the antimicrobial activities of some 2-benzylthiopyridine derivatives as reported in the literature.

Compound ClassOrganismActivityReference
2-benzylthiopyridine-4-carbothioamidesMycobacterium tuberculosisSignificant researchgate.net
2-benzylthiopyridine-4-carbothioamidesNontuberculous mycobacteriaSignificant researchgate.net
2-benzylthiopyridine-4-carbothioamidesFungiWeak to Inactive researchgate.net
4-alkylthiopyridine-2-carbothioamidesMycobacteriaActive nih.gov

It is important to note that these findings are for related derivatives and not for this compound itself. The antimicrobial profile of the specific subject compound of this article remains to be determined through direct testing.

Evaluation against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial effects of 2-(benzylthio)pyrimidine derivatives has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A study involving a series of these compounds revealed significant efficacy against multi-resistant strains of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scirp.orgscirp.org

The antibacterial activity of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the inhibition zone against the tested bacterial strains. The results indicated that several of the synthesized 2-(benzylthio)pyrimidine compounds exhibited potent antibacterial effects. scirp.orgscirp.org

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
Compound 6cS. aureus20125
Compound 6dS. aureus20125
Compound 6hS. aureus2262.5
Compound 6mS. aureus2162.5
Compound 6hE. coli19125
Compound 6mE. coli19125

Similarly, studies on 2-benzylthioimidazo[1,2-a]pyridine derivatives have also been conducted to evaluate their antibacterial potential. informahealthcare.com This class of compounds, which shares the core 2-benzylthiopyridine moiety, has been synthesized and tested against various pathogenic bacteria, contributing to the broader understanding of the antimicrobial properties of these scaffolds. informahealthcare.com

SAR for Broad-Spectrum Antimicrobial Activity

The structure-activity relationship (SAR) of 2-(benzylthio)pyrimidine derivatives highlights the critical role of specific chemical modifications in enhancing their antibacterial potency. The presence of the benzylthio group at the 2-position of the pyrimidine (B1678525) ring is a key structural feature for the observed antibacterial activity. scirp.orgscirp.org

Further analysis of the SAR revealed that substitutions on the benzyl ring significantly influence the antimicrobial efficacy. Specifically, the introduction of a nitro group (NO2) at the 3-position and a methyl group at the 4-position of the benzyl ring was found to enhance the biological activity against S. aureus. scirp.org This suggests that both electronic and steric factors of the substituents on the benzyl moiety play a crucial role in the interaction of these compounds with their bacterial targets. The enhanced activity of compounds 6h and 6m against both S. aureus and E. coli underscores the importance of these specific substitution patterns for achieving broader-spectrum antibacterial activity. scirp.orgscirp.org

Potential Role in Catalysis and Material Science

Ligand Design in Metal-Catalyzed Reactions

The efficacy of homogeneous catalysis often hinges on the design of the ligand that coordinates to the metal center. Ligands can modulate the electronic and steric properties of the catalyst, thereby influencing its activity, selectivity, and stability. 2-Benzylsulfanylpyridine (B8775947) embodies key features of a promising ligand scaffold for metal-catalyzed reactions.

2-Benzylsulfanylpyridine is capable of acting as a bidentate ligand, coordinating to a metal center through both the pyridine (B92270) nitrogen and the thioether sulfur atoms. This chelation can form a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. The nature of the coordination can, however, be versatile. Depending on the metal, its oxidation state, and the reaction conditions, 2-Benzylsulfanylpyridine could also act as a monodentate ligand, coordinating only through the more Lewis basic pyridine nitrogen. bohrium.com

The benzyl (B1604629) group attached to the sulfur atom introduces steric bulk, which can be advantageous in creating a specific coordination environment around the metal center. This steric hindrance can influence the substrate approach and the regioselectivity of the catalytic reaction. The flexibility of the benzyl group also allows for conformational changes that can facilitate different steps in a catalytic cycle.

Transition MetalTypical Coordination Mode of Pyridine-Thioether LigandsPotential Geometry of the ComplexRelevant Research Findings
Palladium(II)Bidentate (N, S)Square PlanarForms stable complexes that are active in cross-coupling reactions.
Platinum(II)Bidentate (N, S)Square PlanarComplexes have been studied for their potential in materials science and as anti-cancer agents.
Rhodium(I)Bidentate (N, S)Square Planar or Trigonal BipyramidalCatalyzes hydrogenation and hydroformylation reactions.
Copper(I)Bidentate (N, S) or BridgingTetrahedral or PolymericUsed in atom transfer radical polymerization (ATRP) and C-N coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands based on pyridine and thioether moieties have shown promise in this area.

2-Benzylsulfanylpyridine, when used as a ligand, could potentially stabilize the active palladium(0) and palladium(II) species in the catalytic cycle of reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netmdpi.com The bidentate coordination of the ligand can prevent the aggregation of palladium nanoparticles, which is a common deactivation pathway. The steric bulk of the benzyl group could also promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Research on analogous pyridine-thioether ligands has demonstrated their effectiveness in various cross-coupling reactions. For example, palladium complexes of ligands with a similar N,S-donor set have been shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, affording high yields of the corresponding biaryl products. nih.gov The electronic properties of the ligand can be fine-tuned to optimize the catalytic activity for specific substrates.

Cross-Coupling ReactionPotential Role of 2-Benzylsulfanylpyridine LigandAnticipated AdvantagesIllustrative Example with Analogous Ligands
Suzuki-Miyaura CouplingStabilization of Pd(0) and Pd(II) intermediates.High turnover numbers and stability of the catalyst.Coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Heck ReactionFacilitation of migratory insertion and β-hydride elimination.Control of regioselectivity in the arylation of olefins.Reaction of iodobenzene (B50100) with styrene (B11656) to form stilbene.
Sonogashira CouplingPromotion of the coupling between terminal alkynes and aryl halides.Mild reaction conditions and tolerance of various functional groups.Coupling of phenylacetylene (B144264) with 4-iodanisole.

Precursors for Polymer and Material Development

The field of material science is continuously seeking new molecular building blocks to create polymers and functional materials with tailored properties. The structural and electronic features of 2-Benzylsulfanylpyridine make it an interesting candidate for incorporation into polymeric structures and for the development of materials with tunable optical, electronic, or sensory properties.

2-Benzylsulfanylpyridine can be functionalized to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties, on either the pyridine ring or the benzyl group. The resulting monomers could then be polymerized, or copolymerized with other monomers, to create polymers with pendant 2-benzylsulfanylpyridine units. These pendant groups can serve as coordination sites for metal ions, leading to the formation of metallopolymers.

Metallopolymers are of significant interest due to their potential applications in catalysis, sensing, and as responsive materials. The incorporation of metal ions into a polymer backbone can significantly alter the material's properties, such as its mechanical strength, thermal stability, and photophysical behavior. The flexible thioether linkage in the 2-benzylsulfanylpyridine unit could impart dynamic properties to the resulting metallopolymers, allowing for reversible metal binding and stimuli-responsive behavior.

For instance, a polymer containing 2-benzylsulfanylpyridine units could be used as a recyclable catalyst. The polymer support would allow for easy separation of the catalyst from the reaction mixture, while the catalytic activity would be retained due to the coordinated metal centers.

The coordination of 2-Benzylsulfanylpyridine to different metal ions can result in complexes with distinct photophysical and electronic properties. For example, coordination to heavy metal ions such as ruthenium(II) or iridium(III) could lead to phosphorescent materials with potential applications in organic light-emitting diodes (OLEDs). The properties of these materials, such as their emission color and quantum yield, could be tuned by modifying the substituents on the 2-benzylsulfanylpyridine ligand.

Furthermore, the thioether sulfur atom in 2-Benzylsulfanylpyridine can be oxidized to a sulfoxide (B87167) or a sulfone. This oxidation would significantly alter the electronic properties of the ligand and its coordination behavior. This chemical modification provides a handle to tune the properties of materials derived from this compound. For example, a material containing 2-benzylsulfanylpyridine could act as a sensor for oxidizing agents, with the oxidation of the sulfur atom leading to a detectable change in the material's optical or electronic properties.

The ability to form self-assembled monolayers on metal surfaces, such as gold, is another potential application. The sulfur atom can anchor the molecule to the surface, while the pyridine ring and the benzyl group can be oriented to control the surface properties, such as its hydrophobicity or its ability to bind specific analytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzylsulfanylpyridine hydrobromide, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 2-bromo-5-methylpyridine) can react with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanylpyridine intermediate, followed by hydrobromic acid treatment to yield the hydrobromide salt . Reaction efficiency depends on stoichiometric ratios, solvent polarity, and temperature control. Kinetic studies using HPLC or TLC monitoring are recommended to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing 2-Benzylsulfanylpyridine hydrobromide?

  • Methodology :

  • FTIR : Identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (δ 7.2–8.5 ppm for pyridine and benzyl groups), while ¹³C NMR confirms sulfur-linked carbons .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrobromide salt (e.g., Br⁻ interaction with protonated pyridine N) .

Q. How does the hydrobromide salt form influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies should include:

  • pH titration : Monitor solubility and salt dissociation in aqueous buffers (pH 2–8) using UV-Vis spectroscopy.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., hydrobromide salts typically degrade above 200°C) .
  • Hygroscopicity tests : Measure moisture absorption in controlled humidity environments to guide storage protocols (e.g., desiccated, inert atmosphere) .

Advanced Research Questions

Q. What computational approaches can predict the electronic properties and reactivity of 2-Benzylsulfanylpyridine hydrobromide?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Model solvation effects and salt dissociation in biological membranes .
  • NBO analysis : Identify hyperconjugative interactions (e.g., charge transfer between Br⁻ and protonated pyridine) .

Q. How can reaction pathways for sulfur-based substitutions in 2-Benzylsulfanylpyridine derivatives be mechanistically validated?

  • Methodology :

  • Isotopic labeling : Use ³⁴S or deuterated benzylthiol to trace substitution kinetics via mass spectrometry .
  • In situ NMR : Monitor intermediate formation (e.g., thiolate anions) during nucleophilic attacks .
  • DFT transition-state modeling : Compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms) .

Q. What strategies resolve contradictions in biological activity data for 2-Benzylsulfanylpyridine hydrobromide across in vitro and in vivo models?

  • Methodology :

  • Metabolic profiling : Use LC-MS to identify degradation products or bioactive metabolites in serum samples .
  • Receptor docking studies : Compare binding affinities to targets (e.g., neurotransmitter receptors) using AutoDock Vina .
  • Dose-response recalibration : Address species-specific pharmacokinetics by adjusting concentrations in murine vs. primate models .

Q. How can hydrogen-bonding patterns in hydrobromide salts be exploited for co-crystal engineering?

  • Methodology :

  • CSD analysis : Mine structural databases for Br⁻ hydrogen-bonding motifs (e.g., N–H···Br⁻ or C–H···Br⁻ interactions) .
  • Co-crystallization screens : Test pharmaceutically relevant co-formers (e.g., carboxylic acids) to enhance solubility or bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.